molecular formula C16H26Cl2N2 B1392399 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1219981-00-6

2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No. B1392399
CAS RN: 1219981-00-6
M. Wt: 317.3 g/mol
InChI Key: WLHCZRUWCNREJC-UHFFFAOYSA-N
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Description

“2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride” is a chemical compound with the molecular formula C16H26Cl2N2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidones, which are related to the piperidine ring in “2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, related to 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline, were synthesized and showed promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).

Metabolites and Transporter-Mediated Excretion

The metabolites of a compound related to 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride were identified in human urine, plasma, and feces. This study helped to understand the renal and hepatic uptake transporters for these metabolites (Umehara et al., 2009).

Synthesis Techniques

Various techniques for synthesizing 1,2,3,4-tetrahydroisoquinoline, a core component of the compound , have been explored, providing an improved synthesis method and observations on the reduction of derivatives from the Bischler-Napieralski reaction (Kashdan et al., 1982).

Long-Term Retention in Biological Systems

A study investigated the retention of a compound structurally similar to 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline in the eyeballs and thoracic aorta of rats, providing insights into the long-term effects of such compounds in biological systems (Umehara et al., 2009).

Potential in Cancer Imaging

Tetrahydroisoquinoline derivatives have been evaluated as selective estrogen receptor modulators (SERMs) for PET imaging of estrogen receptor expression in breast cancer, highlighting their potential in diagnostic imaging (Gao et al., 2008).

Bradycardic Activities

1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines, related to the compound of interest, were synthesized and evaluated for their bradycardic activities, indicating potential applications in heart rate modulation (Kubota et al., 2003).

Future Directions

The future directions of research on “2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride” and similar compounds could involve further exploration of their synthesis methods, biological properties, and potential applications in pharmaceuticals .

properties

IUPAC Name

2-(2-piperidin-2-ylethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-6-15-13-18(11-8-14(15)5-1)12-9-16-7-3-4-10-17-16;;/h1-2,5-6,16-17H,3-4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCZRUWCNREJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 5
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 6
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride

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